Cas no 1806349-30-3 (2,4-Dibromo-5-(difluoromethoxy)thiophenol)
2,4-Dibromo-5-(difluoromethoxy)thiophenol Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dibromo-5-(difluoromethoxy)thiophenol
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- Inchi: 1S/C7H4Br2F2OS/c8-3-1-4(9)6(13)2-5(3)12-7(10)11/h1-2,7,13H
- InChI Key: RBASFWBVWXWPTK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1OC(F)F)S)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 4.4
- Topological Polar Surface Area: 10.2
2,4-Dibromo-5-(difluoromethoxy)thiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023674-250mg |
2,4-Dibromo-5-(difluoromethoxy)thiophenol |
1806349-30-3 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013023674-500mg |
2,4-Dibromo-5-(difluoromethoxy)thiophenol |
1806349-30-3 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013023674-1g |
2,4-Dibromo-5-(difluoromethoxy)thiophenol |
1806349-30-3 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
2,4-Dibromo-5-(difluoromethoxy)thiophenol Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2,4-Dibromo-5-(difluoromethoxy)thiophenol
Recent Advances in the Application of 2,4-Dibromo-5-(difluoromethoxy)thiophenol (CAS: 1806349-30-3) in Chemical Biology and Pharmaceutical Research
The compound 2,4-Dibromo-5-(difluoromethoxy)thiophenol (CAS: 1806349-30-3) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This thiophenol derivative, characterized by the presence of bromine substituents and a difluoromethoxy group, has been investigated for its potential applications in drug discovery, medicinal chemistry, and materials science. Recent studies have highlighted its utility as a versatile building block for the synthesis of complex molecules with potential therapeutic activities.
One of the key areas of interest in recent research has been the use of 2,4-Dibromo-5-(difluoromethoxy)thiophenol as a precursor for the development of novel small-molecule inhibitors targeting specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of potent inhibitors for protein kinases involved in cancer progression. The bromine atoms in the compound provide reactive sites for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
In addition to its role in drug discovery, 2,4-Dibromo-5-(difluoromethoxy)thiophenol has also been explored for its potential in materials science. Researchers have utilized its unique electronic properties to develop advanced materials for organic electronics and optoelectronic devices. The difluoromethoxy group, in particular, has been shown to enhance the stability and performance of these materials under various environmental conditions. A recent study in Advanced Materials reported the successful incorporation of this compound into polymer matrices, resulting in materials with improved conductivity and durability.
Another significant advancement involves the use of 2,4-Dibromo-5-(difluoromethoxy)thiophenol in the synthesis of bioactive compounds with antimicrobial properties. A research team from a leading pharmaceutical company recently published findings in Bioorganic & Medicinal Chemistry Letters, showcasing the compound's efficacy in generating derivatives with potent activity against drug-resistant bacterial strains. The study emphasized the importance of the thiophenol core and the strategic placement of bromine atoms in enhancing the compounds' binding affinity to bacterial targets.
Despite these promising developments, challenges remain in the large-scale synthesis and application of 2,4-Dibromo-5-(difluoromethoxy)thiophenol. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in a study published in Organic Process Research & Development. The authors highlighted the need for environmentally friendly and cost-effective methods to produce this compound on an industrial scale, which could further accelerate its adoption in various applications.
In conclusion, 2,4-Dibromo-5-(difluoromethoxy)thiophenol (CAS: 1806349-30-3) represents a valuable tool in chemical biology and pharmaceutical research, with demonstrated potential in drug discovery, materials science, and antimicrobial development. Ongoing research continues to uncover new applications and refine synthetic approaches, positioning this compound as a key player in the advancement of these fields. Future studies are expected to explore its utility in additional therapeutic areas and further elucidate its mechanism of action at the molecular level.
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